Methyl 2-fluoroacrylate
Description
Methyl 2-fluoroacrylate (CAS: 2343-89-7) is a fluorinated acrylate ester with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . It is a colorless to pale yellow liquid with a boiling point of 75.9°C–94°C (depending on purity and measurement conditions) and a density of 1.057 g/cm³ . Its structure features a fluorine atom at the α-position of the acrylate group, conferring unique reactivity in polymerization and cross-coupling reactions .
Properties
IUPAC Name |
methyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJVAOTIOAZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Record name | Methyl 2-fluoroacrylate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_2-fluoroacrylate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31344-36-2 | |
| Record name | 2-Propenoic acid, 2-fluoro-, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31344-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80382134 | |
| Record name | methyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-89-7 | |
| Record name | Methyl 2-fluoro-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2343-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoroacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002343897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoroacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2-FLUOROACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6DG2B57G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation from Methyl 3-Chloro-2-fluoropropionate via Base-Induced Elimination
One of the most established industrial methods involves the conversion of methyl 3-chloro-2-fluoropropionate to methyl 2-fluoroacrylate by a base-induced elimination reaction under controlled heating and vacuum distillation conditions.
Reaction Conditions and Procedure:
- Reagents: Methyl 3-chloro-2-fluoropropionate (98%, 2.0 mol), tribasic sodium phosphate (2.2 mol), 2,6-di-tert-butyl-4-methylphenol (BHT) as a polymerization inhibitor, and N-methylpyrrolidin-2-one (NMP) as solvent.
- Process: The reaction mixture is heated to 150°C in the presence of sodium phosphate and BHT. Methyl 3-chloro-2-fluoropropionate is added gradually under a vacuum of 300 mbar to distill off the formed this compound continuously.
- Vacuum is lowered progressively to 150 mbar to maximize product recovery.
- Final product is collected by distillation as a colorless liquid.
- Yield: Approximately 93.5% isolated yield (205 g, 1.87 mol).
- Product is obtained with high purity suitable for further applications.
| Parameter | Value |
|---|---|
| Reaction temperature | 150°C |
| Pressure | 150–300 mbar |
| Solvent | N-methylpyrrolidin-2-one (NMP) |
| Base | Tribasic sodium phosphate |
| Polymerization inhibitor | 2,6-di-tert-butyl-4-methylphenol (BHT) |
| Yield | 93.5% |
One-Step Synthesis Using Methyl Fluorodichloroacetate and Trifluoroacetic Acid Chloromethyl Ether with Zinc in Aprotic Solvents
A novel and industrially promising method involves the reaction of methyl fluorodichloroacetate with trifluoroacetic acid chloromethyl ether in the presence of activated zinc in polar aprotic solvents, such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylurea.
Reaction Conditions and Procedure:
- The reaction mixture contains methyl fluorodichloroacetate, trifluoroacetic acid chloromethyl ether, and preactivated zinc suspended in a polar aprotic solvent.
- The reaction proceeds at moderate temperature with simultaneous distillation of this compound under reduced pressure to prevent polymerization.
- Polymerization inhibitors are added to improve product stability.
- The process is conducted in one stage without the need for highly hazardous ether solvents or strictly dry conditions, making it suitable for industrial scale.
- Yield: 50–60% after vacuum distillation.
- Advantages: Uses commercially available raw materials, avoids fire-hazardous solvents, simple apparatus, and moisture-tolerant conditions.
| Parameter | Value |
|---|---|
| Solvents | DMF, NMP, N,N-dimethylurea |
| Catalyst/Reducing agent | Activated zinc |
| Polymerization inhibitor | Added during reaction |
| Pressure | Reduced pressure for distillation |
| Yield | 50–60% |
Fluorination of Acrylic Esters via Fluorination Agents and Subsequent Purification
Another approach involves fluorination of acrylic esters or related precursors using fluorinating agents, followed by purification steps including molecular sieve drying and fractional distillation with polymerization inhibitors.
- The reaction liquid is analyzed and purified by 19F-NMR and gas chromatography to determine conversion rates and purity.
- The product is stabilized with 2,6-di-tert-butyl-4-methylphenol (BHT) during distillation to prevent polymerization.
- Molecular sieves (4A) are used for dehydration to achieve water content as low as 0.0%.
- Flash distillation under reduced pressure (2 kPa to 45.6 kPa) and controlled temperature (up to 72°C) is employed to isolate high-purity this compound.
- The overall isolated yield reaches approximately 74–86% with product purity above 98%.
| Parameter | Value |
|---|---|
| Polymerization inhibitor | 2,6-di-tert-butyl-4-methylphenol (BHT) |
| Drying agent | Molecular sieve 4A |
| Distillation pressure | 2–45.6 kPa |
| Distillation temperature | 30–72°C |
| Yield | 74–86% |
| Purity | >98% |
Comparative Summary of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Industrial Applicability |
|---|---|---|---|---|---|
| Base-induced elimination from methyl 3-chloro-2-fluoropropionate | Methyl 3-chloro-2-fluoropropionate | Sodium phosphate, NMP, BHT, 150°C, vacuum | ~93.5 | High yield, well-established industrial method | Widely used industrially |
| Zinc-mediated reaction of methyl fluorodichloroacetate and trifluoroacetic acid chloromethyl ether | Methyl fluorodichloroacetate, trifluoroacetic acid chloromethyl ether | Activated zinc, DMF/NMP, reduced pressure | 50–60 | One-step, avoids hazardous solvents, moisture tolerant | Promising for scale-up, simpler setup |
| Fluorination and purification via distillation | Acrylic esters or fluorinated precursors | Fluorinating agents, BHT, molecular sieves, fractional distillation | 74–86 | High purity, controlled polymerization inhibition | Suitable for high purity product demand |
Research Findings and Practical Notes
- The use of polymerization inhibitors such as 2,6-di-tert-butyl-4-methylphenol (BHT) is critical in all methods to prevent premature polymerization of this compound during synthesis and purification.
- Vacuum or reduced pressure distillation is a common step to continuously remove the product as it forms, which drives the equilibrium forward and improves yield.
- Polar aprotic solvents (NMP, DMF) are preferred in zinc-mediated methods for their ability to dissolve reagents and stabilize intermediates.
- The zinc-mediated method represents an innovative approach that addresses safety and scalability issues associated with traditional ether solvent-based methods.
- Analytical techniques such as 19F-NMR and gas chromatography are essential for monitoring reaction progress, determining conversion rates, and assessing product purity.
Chemical Reactions Analysis
Chemical Reactions
Methyl 2-fluoroacrylate undergoes various chemical reactions:
Oxidation
Under specific conditions, this compound can be oxidized to form corresponding oxidized products. This reaction typically requires suitable oxidizing agents such as potassium permanganate or chromic acid.
Reduction
Reduction reactions can convert this compound into different reduced forms, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution
The compound can undergo substitution reactions where the fluorine atom is replaced by other substituents. This is particularly useful in modifying the chemical properties of the compound for specific applications.
Polymerization
This compound is used in polymerization processes to create acrylate polymers with unique properties. It participates in radical polymerization reactions, leading to various polymeric materials that exhibit enhanced thermal and chemical resistance.
Table 2: Common Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to oxidized products using oxidizing agents |
| Reduction | Forms reduced derivatives using reducing agents |
| Substitution | Fluorine atom replaced by other substituents |
| Polymerization | Participates in radical polymerization to form polymers |
Toxicological Profile
This compound is classified as highly flammable and poses health risks upon inhalation, skin contact, or ingestion. The following toxicological data highlight its hazardous nature:
| Toxicity Parameter | Value | Test Organism |
|---|---|---|
| Oral LD50 | 68 mg/kg | Rat |
| Dermal LD50 | 270 mg/kg | Rat |
| Inhalative LC50 | 500 mg/m³ (2 hours) | Rat |
These values indicate serious health risks including skin irritation, respiratory damage, and potential reproductive toxicity .
Scientific Research Applications
Chemical Properties and Structure
MFA has the molecular formula and a molecular weight of 104.08 g/mol. Its structure features a fluorine atom, which imparts unique properties compared to other acrylates, such as enhanced reactivity and distinct mechanical characteristics.
Synthesis of Novel Compounds
MFA serves as a key starting material in the synthesis of various fluorinated compounds. Its utility in creating fluorinated analogues of naturally occurring compounds expands the scope of organic synthesis, particularly in medicinal chemistry.
Case Study: Synthesis of Fluorinated Polymers
In a study focused on synthesizing fluorinated polymers using MFA, researchers demonstrated that the resulting materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts. These polymers were tested under various environmental conditions to assess their durability and performance metrics.
Development of Fluorinated Polymers
MFA plays a crucial role in the anionic polymerization of fluorine-containing vinyl monomers. This process leads to the creation of polymers with unique properties, making them suitable for applications requiring high chemical resistance and thermal stability.
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Drug Delivery Systems
The incorporation of MFA into drug delivery systems has shown promising results in enhancing the bioavailability and effectiveness of medications. Its unique chemical structure allows for improved solubility and absorption profiles.
Case Study: Anti-Cancer Therapies
A significant research project investigated the use of MFA in developing a novel drug delivery system for anti-cancer therapies. The study found that formulations containing MFA significantly improved the pharmacokinetics of the drug, leading to enhanced therapeutic outcomes in preclinical models.
Organic Synthesis
MFA participates in various organic reactions, notably Michael additions, facilitating the formation of complex molecular structures. Its role in organic synthesis is vital for developing new materials and compounds with specific functionalities.
| Reaction Type | Application | Outcome |
|---|---|---|
| Michael Addition | Synthesis of Complex Molecules | Formation of Diverse Structures |
Surface Modification
MFA is employed to modify surfaces for enhanced hydrophobicity, which is beneficial in textiles and electronics. The modification improves water repellency and durability, making materials more suitable for various applications.
Toxicological Profile
While MFA has numerous applications, it is essential to consider its toxicological profile:
| Toxicity Parameter | Value | Test Organism |
|---|---|---|
| Oral LD50 | 68 mg/kg | Rat |
| Dermal LD50 | 270 mg/kg | Rat |
| Inhalative LC50 | 500 mg/m³ (2 hours) | Rat |
MFA exhibits significant biological activity characterized by its toxicity and potential hazards, including skin irritation and respiratory damage.
Mechanism of Action
The mechanism of action of methyl 2-fluoroacrylate involves its interaction with specific molecular targets and pathways. As an acrylate ester, it can participate in polymerization reactions, forming polymers with distinct mechanical and optical properties . The fluorine atom in its structure enhances its reactivity and stability, making it suitable for various industrial applications .
Comparison with Similar Compounds
Methyl 2-Chloroacrylate (CAS: 80-63-7)
Structural Differences :
- Chlorine atom replaces fluorine at the α-position.
Physical Properties :
Methyl 2-(Trifluoromethyl)acrylate (CAS: Not Provided)
Structural Differences :
- Trifluoromethyl (-CF₃) group replaces the fluorine atom.
Reactivity :
2,2,2-Trifluoroethyl Acrylate (CAS: 407-47-6)
Structural Differences :
- Trifluoroethyl (-CH₂CF₃) group attached to the acrylate oxygen.
Physical Properties :
- Higher molecular weight (154.08 g/mol ) and boiling point (91–93°C ) compared to this compound .
- Density: 1.216 g/cm³ .
Comparison with Non-Fluorinated Acrylates
Methyl 2-Cyanoacrylate (CAS: 3695-84-9)
Structural Differences :
- Cyano (-CN) group replaces fluorine.
2-Dimethylaminoethyl Methacrylate (CAS: 2439-35-2)
Structural Differences :
- Dimethylaminoethyl group replaces fluorine; methacrylate backbone.
Comparative Data Tables
Biological Activity
Methyl 2-fluoroacrylate (MFA) is an acrylate ester with the molecular formula and a molecular weight of 104.08 g/mol. It is primarily utilized in industrial chemistry for the synthesis of acrylate polymers, which possess desirable mechanical and optical properties. Additionally, MFA serves as a key component in various applications, including polymer production, pharmaceutical development, organic synthesis, and surface modification .
Toxicological Profile
MFA exhibits significant biological activity characterized by its toxicity and potential hazards. The compound is classified as highly flammable and can be harmful upon inhalation, skin contact, or ingestion. The following toxicological data illustrate its hazardous nature:
| Toxicity Parameter | Value | Test Organism |
|---|---|---|
| Oral LD50 | 68 mg/kg | Rat |
| Dermal LD50 | 270 mg/kg | Rat |
| Inhalative LC50 | 500 mg/m³ (2 hours exposure) | Rat |
These values indicate that MFA poses serious health risks, including skin irritation, respiratory damage, and potential reproductive toxicity .
Pharmacological Applications
MFA's unique chemical structure allows it to enhance the bioavailability of certain medications. This is particularly relevant in drug delivery systems where the incorporation of fluorinated compounds can improve therapeutic efficacy. Research has shown that MFA can be utilized in the following areas:
- Polymer Production : MFA is a crucial monomer in synthesizing fluorinated polymers known for their chemical resistance and thermal stability, making them suitable for coatings and sealants in various industries .
- Pharmaceutical Development : Its application in drug delivery systems enhances the effectiveness of medications by improving their solubility and absorption profiles .
- Organic Synthesis : MFA participates in various organic reactions, notably Michael additions, facilitating the formation of complex molecular structures .
- Surface Modification : The compound is employed to modify surfaces for enhanced hydrophobicity, which is beneficial in textiles and electronics .
Case Study 1: Polymer Synthesis
In a study focused on synthesizing fluorinated polymers using MFA, researchers demonstrated that the resulting materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts. The polymers were tested under various environmental conditions to assess their durability and performance metrics.
Case Study 2: Drug Delivery Systems
Another significant research project investigated the use of MFA in developing a novel drug delivery system for anti-cancer therapies. The study found that formulations containing MFA significantly improved the pharmacokinetics of the drug, leading to enhanced therapeutic outcomes in preclinical models.
Q & A
Q. What are the primary synthetic routes for Methyl 2-fluoroacrylate, and what methodological considerations ensure reproducibility?
this compound is synthesized via:
- Fluorination of 2-chloropropionate : Bromination with NBS followed by fluorination and elimination .
- Formaldehyde addition : Reaction of 2-fluoroacetate with formaldehyde under basic conditions, followed by dehydration and decarboxylation. Cryogenic temperature control (-20°C) and alkali reagents (e.g., KOH) are critical to avoid polymerization .
- Stabilization : Addition of 1% BHT inhibits radical polymerization during storage . Reproducibility requires strict control of reaction conditions (temperature, stoichiometry) and purification via fractional distillation under reduced pressure .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for the fluoro group) and ¹H NMR (δ 6.5–7.0 ppm for the α,β-unsaturated protons) confirm structure .
- GC-MS : Retention time (~8.2 min on DB-5 columns) and m/z 104 (molecular ion) verify purity (>95%) .
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (C=C) validate functional groups . Cross-referencing with IUPAC-standardized spectral libraries (e.g., PubChem) ensures accurate interpretation .
Q. How should this compound be stored to maintain stability, and what are the implications of improper handling?
- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent moisture absorption and radical-initiated polymerization .
- Decomposition Risks : Exposure to light or elevated temperatures (>25°C) accelerates degradation, forming 2-fluoroacrylic acid (detectable via pH shift or TLC) .
- Safety : Use explosion-proof refrigerators and avoid contact with peroxides, which can trigger exothermic reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in radical polymerization?
The electron-withdrawing fluoro group stabilizes the α-carbon radical intermediate, favoring head-to-tail propagation. Computational studies (DFT at B3LYP/6-31G*) show a 15 kJ/mol lower activation energy for this pathway compared to alternative regiochemistry . Experimental validation via ESR spectroscopy confirms radical intermediate stability .
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Retrosynthetic AI tools (e.g., Reaxys, Pistachio) propose routes using fragment-based relevance scoring. For example:
- Michael Addition : Predicts nucleophilic attack at the β-carbon (90% probability) based on Fukui indices .
- Diels-Alder Reactions : Transition state modeling (Gaussian 09) identifies diene compatibility, with cycloaddition yields correlating with HOMO-LUMO gaps . Validation requires experimental kinetic studies (e.g., stopped-flow UV-Vis) .
Q. What environmental fate and toxicity profiles are associated with this compound, and how can they be modeled?
- Biodegradation : Aerobic microbial degradation (e.g., Pseudomonas fluorescens) follows first-order kinetics (t₁/₂ = 14 days) .
- Aquatic Toxicity : EC₅₀ for Daphnia magna is 2.1 mg/L, modeled via QSAR using logP (1.8) and molecular polarizability .
- Transport Modeling : Hydrodynamic models (e.g., MIKE 21) simulate riverine dispersion, showing <0.1 ppb residual concentrations 1 km downstream of discharge points .
Q. How can contradictory data on this compound’s reactivity in nucleophilic substitutions be resolved?
Discrepancies arise from:
- Purity Variations : Commercial samples (95–97% purity) may contain stabilizers (BHT) or residual acids that alter reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (MeOH) deactivate via H-bonding . Standardization protocols recommend pre-purification (silica gel chromatography) and solvent selection based on Kamlet-Taft parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
